molecular formula C9H7BrN2 B567602 1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile CAS No. 1279815-46-1

1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile

Cat. No. B567602
Key on ui cas rn: 1279815-46-1
M. Wt: 223.073
InChI Key: HKLRZPZCPJJBTP-UHFFFAOYSA-N
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Patent
US08927550B2

Procedure details

A solution of (2-bromopyridin-4-yl)-acetonitrile (1.20 g, 6.09 mmol) and the 1,2-dibromoethane (0.663 mL, 7.61 mmol) in a mixture of anhydrous Et2O (5 mL) and anhydrous DMSO (1 mL) is added to a suspension of NaH (60% dispersion in mineral oil, 585 mg, 14.6 mmol) in anhydrous DMSO (10 mL) while controlling the resulting exotherm by cooling in a water bath, and the resulting mixture is stirred at room temperature. After 18 hours, water (10 mL) and EtOAc (10 mL) are added, phases are separated and the aqueous layer is extracted with EtOAc (3×10 mL). The combined organic layers are washed with brine (30 mL) and dried over MgSO4, filtered and concentrated. The residue is purified by silica gel chromatography eluting with a gradient of 0-60% EtOAc in heptane to afford 1-(2-bromopyridin-4-yl)-cyclopropanecarbonitrile as a solid. MS m/z 223.4, 225.4.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.663 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
585 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9]#[N:10])[CH:5]=[CH:4][N:3]=1.Br[CH2:12][CH2:13]Br.CCOCC.[H-].[Na+]>CS(C)=O.CCOC(C)=O.O>[Br:1][C:2]1[CH:7]=[C:6]([C:8]2([C:9]#[N:10])[CH2:13][CH2:12]2)[CH:5]=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)CC#N
Name
Quantity
0.663 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
5 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
585 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling in a water bath
CUSTOM
Type
CUSTOM
Details
phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-60% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=NC=CC(=C1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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